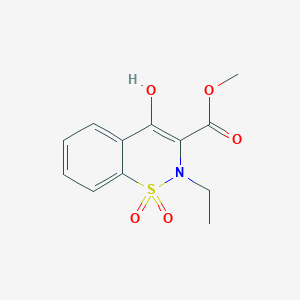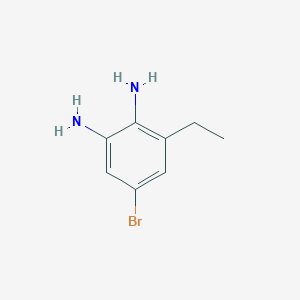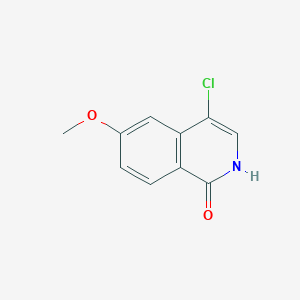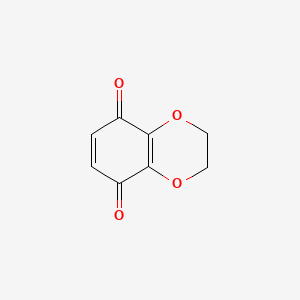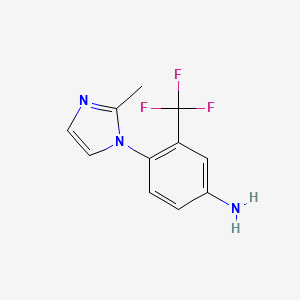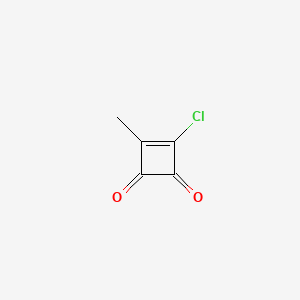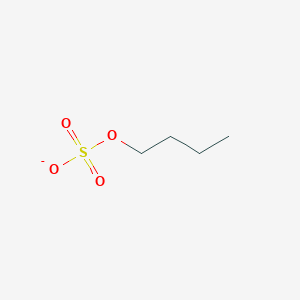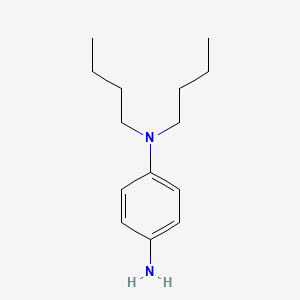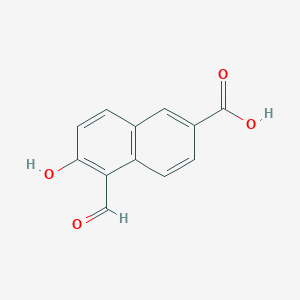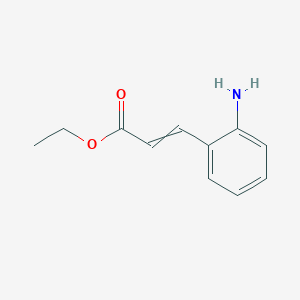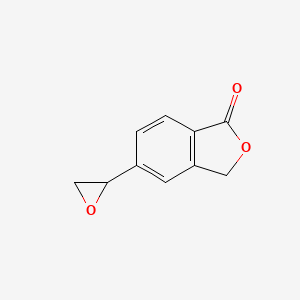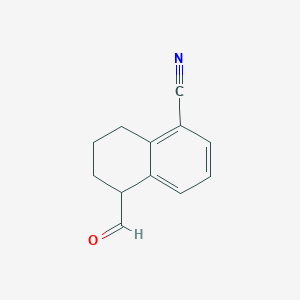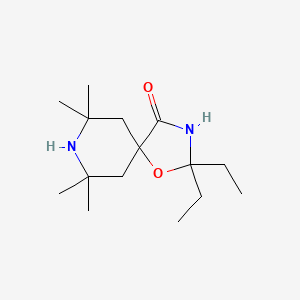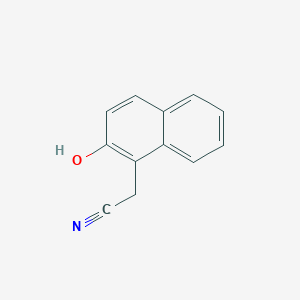![molecular formula C12H15NO2 B8699848 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B8699848.png)
2-[2-(pyrrolidin-1-yl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(pyrrolidin-1-yl)phenyl]acetic acid is an organic compound featuring a pyrrolidine ring attached to a phenylacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid typically involves the reaction of 2-bromoacetophenone with pyrrolidine under basic conditions to form the intermediate 2-(pyrrolidin-1-yl)acetophenone. This intermediate is then subjected to a hydrolysis reaction to yield the final product, this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the phenyl ring.
Applications De Recherche Scientifique
2-[2-(pyrrolidin-1-yl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The compound may modulate signaling pathways and enzyme activities, contributing to its observed pharmacological properties .
Comparaison Avec Des Composés Similaires
- 2-(pyrrolidin-1-yl)acetic acid
- 2-(pyrrolidin-1-yl)phenylacetic acid ethyl ester
- 2-(pyrrolidin-1-yl)benzoic acid
Comparison: 2-[2-(pyrrolidin-1-yl)phenyl]acetic acid is unique due to the presence of both the pyrrolidine ring and the phenylacetic acid moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity and selectivity towards certain biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
2-(2-pyrrolidin-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H,14,15) |
Clé InChI |
ZPEJYWXWFCHLRH-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC=CC=C2CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
